molecular formula C9H9NO3 B8693336 2-(2-Methyl-4-nitrophenyl)acetaldehyde

2-(2-Methyl-4-nitrophenyl)acetaldehyde

Cat. No.: B8693336
M. Wt: 179.17 g/mol
InChI Key: RLBVSBFPEQGRPE-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-nitrophenyl)acetaldehyde is a chemical building block of interest in medicinal and synthetic chemistry. While specific biological data for this compound is limited, its structural features make it a valuable precursor for the synthesis of complex, bioactive molecules. This aldehyde is particularly suited for multicomponent reactions, which are efficient methods for creating diverse molecular libraries for biological screening . For instance, aldehydes with nitrophenyl groups, such as p-nitrobenzaldehyde, are known to react with amines and pyruvate derivatives in multicomponent protocols to form 3-amino 1,5-dihydro-2H-pyrrol-2-ones (γ-lactams) . These γ-lactam scaffolds are found in numerous compounds with significant biological activities. Research has shown that such synthesized γ-lactam derivatives exhibit in vitro cytotoxicity and can inhibit the growth of a range of human carcinoma cell lines, including those for breast adenocarcinoma (MCF7), colon carcinoma (RKO), and epithelioid cervix carcinoma (HeLa) . The mechanism by which these related compounds induce cell death is primarily through the activation of the intracellular apoptotic pathway, a programmed and highly regulated cell death mechanism . As a reagent, this compound provides researchers with a versatile starting material for the exploration of new anticancer agents and other pharmacologically active heterocycles. This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-(2-methyl-4-nitrophenyl)acetaldehyde

InChI

InChI=1S/C9H9NO3/c1-7-6-9(10(12)13)3-2-8(7)4-5-11/h2-3,5-6H,4H2,1H3

InChI Key

RLBVSBFPEQGRPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])CC=O

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Variations

Aldehyde vs. Ester Derivatives
  • Ethyl 2-(2-Methyl-4-nitrophenyl)acetate (CAS 50712-66-8): Replacing the aldehyde group with an ester (-COOEt) increases molecular weight (C₁₁H₁₃NO₄, MW 223.23 g/mol) and reduces reactivity. Esters are typically more stable than aldehydes, making them preferable for storage and controlled-release applications .
  • Methyl 2-(2-Methyl-4-nitrophenyl)acetate (CAS 415912-62-8): Similar to the ethyl ester, this derivative (C₉H₉NO₄, MW 195.17 g/mol) is synthesized via esterification of the corresponding acetic acid. Its lower molecular weight may enhance solubility in non-polar solvents compared to the aldehyde .
Aldehyde vs. Amide Derivatives
  • 2-(4-Chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide (Y032-0975) : Replacing -CHO with an amide (-NHCO-) introduces hydrogen-bonding capability, increasing melting points and stability. Such derivatives are common in pharmaceuticals, where bioavailability and metabolic resistance are critical .

Substituent Effects on the Aromatic Ring

Positional Isomerism
  • 2-(3-Chlorophenyl)acetaldehyde vs. 2-(4-Chlorophenyl)acetaldehyde : The position of substituents significantly affects boiling points and chromatographic behavior. For example, 2-(3-chlorophenyl)acetaldehyde and 2-(4-chlorophenyl)acetaldehyde have identical boiling points but distinct GC retention times due to structural isomerism .
Electron-Withdrawing vs. Electron-Donating Groups
  • The nitro group (-NO₂) in 2-(2-Methyl-4-nitrophenyl)acetaldehyde is strongly electron-withdrawing, reducing electron density on the aromatic ring and directing electrophilic substitution to specific positions. In contrast, methyl (-CH₃) is electron-donating, creating regioselectivity in further functionalization reactions .

Physicochemical Properties

Table 1 compares key properties of this compound with similar compounds:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Features
Acetaldehyde (CH₃CHO) C₂H₄O 44.05 20.2 High volatility, environmental ubiquity
This compound C₉H₉NO₃ 195.17 (estimated) >100 (estimated) Low volatility due to nitro group
2-(4-Bromo-2-chlorophenyl)acetaldehyde C₈H₆BrClO 233.49 N/A High polarity, halogen reactivity
Ethyl 2-(2-Methyl-4-nitrophenyl)acetate C₁₁H₁₃NO₄ 223.23 N/A Ester stability, synthetic intermediate

Preparation Methods

Direct Nitration with Mixed Acid Systems

A common industrial approach involves nitrating 2-methylphenylacetaldehyde using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–10°C. The nitro group preferentially substitutes at the para position due to steric hindrance from the methyl group.

Key Steps :

  • Substrate : 2-Methylphenylacetaldehyde (prepared via Friedel-Crafts acylation of toluene).

  • Conditions : HNO₃ (65–70%) and H₂SO₄ (98%) in a 1:3 molar ratio.

  • Reaction Time : 4–6 hours.

  • Yield : 58–62%.

Mechanism :

  • Nitronium ion (NO₂⁺) generation in H₂SO₄.

  • Electrophilic aromatic substitution at the para position.

  • Quenching with ice-water to precipitate the product.

Challenges :

  • Over-nitration at the ortho position (5–8% byproduct).

  • Requires careful temperature control to avoid aldehyde oxidation.

Alkylation-Hydrolysis of N-(2-Nitrostyryl) Enamines

Two-Step Process via Imine Intermediates

This method, detailed in patent literature, avoids direct nitration by leveraging enamine chemistry:

Step 1: Alkylation

  • Substrate : N-(2-Nitrostyryl)pyrrolidine.

  • Alkylating Agent : Methyl iodide (CH₃I) or dimethyl sulfate.

  • Catalyst : Pd(OAc)₂ with BINAP ligand.

  • Solvent : 1,4-Dioxane at 80°C for 12 hours.

  • Intermediate : Quaternary imine salt.

Step 2: Hydrolysis

  • Conditions : 10% HCl at 25°C for 3 hours.

  • Yield : 74–78%.

Advantages :

  • High regioselectivity for the 4-nitro position.

  • Scalable under continuous flow conditions.

Data Table 1 : Optimization of Alkylation-Hydrolysis

ParameterOptimal ValueImpact on Yield
Temperature80°CMaximizes imine formation
Molar Ratio (CH₃I)1.2:1Reduces di-alkylation
Hydrolysis pH1.5–2.0Prevents aldehyde oxidation

Reductive Amination of 4-Nitro-2-methylacetophenone

Catalytic Hydrogenation

4-Nitro-2-methylacetophenone is reduced to the corresponding alcohol, followed by oxidation to the aldehyde:

Step 1: Ketone Reduction

  • Catalyst : Pd/C (5% w/w) under H₂ (50 psi).

  • Solvent : Ethanol at 25°C.

  • Intermediate : 2-(2-Methyl-4-nitrophenyl)ethanol (89% yield).

Step 2: Oxidation

  • Oxidizing Agent : Pyridinium chlorochromate (PCC) in CH₂Cl₂.

  • Yield : 68–72%.

Limitations :

  • Over-reduction of the nitro group occurs with prolonged H₂ exposure.

  • PCC is moisture-sensitive, requiring anhydrous conditions.

Condensation of 2-Methyl-4-nitrobenzaldehyde with Acetaldehyde

Piperidine-Catalyzed Aldol Reaction

This one-pot method avoids isolation of intermediates:

Reagents :

  • 2-Methyl-4-nitrobenzaldehyde (1 equiv).

  • Acetaldehyde (1.2 equiv).

  • Catalyst : Piperidine (10 mol%).

  • Solvent : Toluene under reflux for 6 hours.

Yield : 65–70%.

Mechanism :

  • Base-catalyzed enolate formation from acetaldehyde.

  • Nucleophilic attack on the aromatic aldehyde.

  • Dehydration to form the α,β-unsaturated aldehyde.

Side Reaction :

  • Michael addition of piperidine to the unsaturated aldehyde (8–12% byproduct).

Comparative Analysis of Methods

Data Table 2 : Method Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Direct Nitration58–6292–95HighLow
Alkylation-Hydrolysis74–7897–99ModerateHigh
Reductive Amination68–7294–96LowModerate
Aldol Condensation65–7090–93HighLow

Key Findings :

  • Alkylation-Hydrolysis offers the highest yield and purity but requires expensive catalysts.

  • Direct Nitration is cost-effective but produces ortho-substituted byproducts.

  • Aldol Condensation is scalable but limited by side reactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(2-Methyl-4-nitrophenyl)acetaldehyde, and how can reaction yields be maximized?

  • Methodological Answer :

  • Friedel-Crafts alkylation : React 2-methyl-4-nitrobenzene with chloroacetaldehyde in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC.

  • Oxidation of alcohols : Starting from 2-(2-methyl-4-nitrophenyl)ethanol, use oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

  • Key Challenges : Nitro groups can deactivate the aromatic ring, requiring careful control of reaction stoichiometry and temperature .

    Synthetic Route Yield Range Key Conditions Common Impurities
    Friedel-Crafts45–60%Anhydrous, 0–5°CUnreacted starting material
    Alcohol Oxidation60–75%Room temperatureOver-oxidation byproducts

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers expect?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm, doublets), aldehyde proton (δ 9.8–10.2 ppm, singlet), methyl group (δ 2.4–2.6 ppm, singlet).
  • ¹³C NMR : Aldehyde carbon (δ 195–200 ppm), nitro-substituted carbons (δ 145–150 ppm).
  • IR Spectroscopy : Strong C=O stretch (~1720 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 193 (C₉H₉NO₃).
    • Validation : Cross-reference with computational predictions (DFT) or literature data for structurally similar compounds .

Advanced Research Questions

Q. How does the nitro group at the 4-position influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer :

  • The nitro group is a strong electron-withdrawing meta-director, reducing electron density at the acetaldehyde moiety. This enhances susceptibility to nucleophilic attack (e.g., Grignard reagents) but may require activation via Lewis acids (e.g., BF₃·OEt₂).
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying pH and solvent polarities.
  • Computational Insights : Perform DFT calculations (Gaussian 16) to map electron density distribution and transition states .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Test derivatives across a concentration gradient (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values.

  • Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity for suspected receptors (e.g., GPCRs, kinases).

  • Meta-Analysis : Compare structural analogs (e.g., para-nitro vs. ortho-methyl substitutions) using cheminformatics tools (Schrödinger Suite) .

    Biological Assay Observed Activity Confounding Factor Resolution Strategy
    AntimicrobialInconsistent MIC valuesSolubility in DMSOUse alternative solvents (e.g., PEG-400)
    AnticancerVariable IC₅₀Cell line heterogeneityStandardize cell cultures (ATCC guidelines)

Q. How can crystallographic data (e.g., SHELX, ORTEP) elucidate the stereoelectronic effects of the 2-methyl-4-nitrophenyl group?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to resolve bond lengths and angles.
  • Refinement : SHELXL (v.2018) for anisotropic displacement parameters; ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions (e.g., π-stacking) .
  • Key Metrics : Compare C–C bond lengths in the aromatic ring (expected: 1.39–1.42 Å) and torsion angles around the acetaldehyde group to assess conjugation effects .

Methodological Resources

  • Crystallography : SHELX for refinement , ORTEP for visualization .
  • Spectroscopy : Refer to NIST Chemistry WebBook for validated spectral data .
  • Synthetic Protocols : Optimize Friedel-Crafts conditions based on electron-deficient aromatic systems .

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